2,4-Diaminonicotinonitrile
CAS No.: 860442-85-9
Cat. No.: VC16010178
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 860442-85-9 |
---|---|
Molecular Formula | C6H6N4 |
Molecular Weight | 134.14 g/mol |
IUPAC Name | 2,4-diaminopyridine-3-carbonitrile |
Standard InChI | InChI=1S/C6H6N4/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,(H4,8,9,10) |
Standard InChI Key | MDLOTQSWMPEUNE-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C(C(=C1N)C#N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The pyridine core of 2,4-diaminonicotinonitrile is functionalized with amino (-NH) and nitrile (-C≡N) groups, which confer distinct electronic and steric properties. The amino groups enhance nucleophilicity, enabling participation in condensation and cyclization reactions, while the nitrile group facilitates transformations into aldehydes, amines, or carboxylic acids under specific conditions.
Physical Properties
Key physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2,4-Diaminonicotinonitrile
Property | Value/Description |
---|---|
Appearance | Crystalline solid |
Solubility | Soluble in ethanol, methanol, DMSO |
Molecular Weight | 134.14 g/mol |
Melting Point | Not explicitly reported; stable at RT |
Hazard Classification | GHS07 (Irritant), GHS09 (Environmental) |
The compound’s solubility in polar solvents like ethanol and methanol makes it suitable for reactions in homogeneous phases. Its environmental hazard designation (GHS09) necessitates careful handling to prevent ecosystem contamination.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves the ammonolysis of 2,4-dichloronicotinonitrile. Reacting 2,4-dichloronicotinonitrile with excess ammonia in ethanol under reflux conditions yields the target compound via nucleophilic aromatic substitution:
This method achieves moderate yields (60–75%) and requires purification through recrystallization.
Industrial Optimization
Industrial processes employ continuous flow reactors to enhance efficiency and scalability. Key parameters include:
Table 2: Comparison of Synthesis Methods
Parameter | Laboratory Method | Industrial Method |
---|---|---|
Reactor Type | Batch reactor | Continuous flow reactor |
Temperature | 80–100°C | 120–150°C |
Catalyst | None | Zeolite-based catalysts |
Yield | 60–75% | 85–90% |
The use of zeolite catalysts in industrial settings reduces reaction times and improves selectivity, addressing limitations of traditional batch processes .
Chemical Reactivity and Derivative Formation
Reduction Reactions
2,4-Diaminonicotinonitrile undergoes hydrogenation using Raney nickel in formic acid to produce 2,4-diaminonicotinaldehyde, a precursor for Schiff base ligands:
This reaction proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential reduction of the nitrile group.
Multicomponent Reactions
Recent studies demonstrate its utility in MOF-catalyzed reactions. For example, FeO@MIL-53(Al)-N(CHPO) catalyzes the synthesis of nicotinonitrile derivatives via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism . A representative reaction involves:
Optimized conditions (110°C, solvent-free) achieve yields up to 90% within 60 minutes .
Applications in Pharmaceutical and Material Science
Anticancer Agent Development
Nicotinonitrile derivatives synthesized from 2,4-diaminonicotinonitrile exhibit cytotoxic activity against cancer cell lines. Compound 14a (derived from 2,4-diaminonicotinonitrile) shows IC values of 25 ± 2.6 nM against NCIH 460 cells, surpassing conventional chemotherapeutics .
Catalytic Systems
The compound’s role in MOF-based catalysts enhances sustainability by enabling solvent-free reactions and magnetic recovery of catalysts, reducing waste generation .
Future Research Directions
-
Catalyst Design: Developing non-precious metal catalysts to reduce costs in large-scale synthesis.
-
Drug Discovery: Exploring structure–activity relationships of derivatives against resistant cancer strains.
-
Green Chemistry: Optimizing solvent-free protocols to align with industrial sustainability goals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume